molecular formula C16H14N2O5 B12805863 4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid CAS No. 7377-15-3

4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid

Cat. No.: B12805863
CAS No.: 7377-15-3
M. Wt: 314.29 g/mol
InChI Key: KHEBBJPFZXQRFT-UHFFFAOYSA-N
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Description

4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features an acetyl group, a nitrophenyl group, and an amino benzoic acid moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation and subsequent amination reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles or nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid
  • 4-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid
  • 4-[Acetyl-[(2-nitrophenyl)methyl]amino]benzoic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the position of the nitro group can significantly affect the compound’s properties, making it a valuable subject for further research and application development.

Properties

CAS No.

7377-15-3

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

4-[acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid

InChI

InChI=1S/C16H14N2O5/c1-11(19)17(14-7-5-13(6-8-14)16(20)21)10-12-3-2-4-15(9-12)18(22)23/h2-9H,10H2,1H3,(H,20,21)

InChI Key

KHEBBJPFZXQRFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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